molecular formula C17H20N2O2 B1223216 Tropisetron CAS No. 89565-68-4

Tropisetron

Numéro de catalogue: B1223216
Numéro CAS: 89565-68-4
Poids moléculaire: 284.35 g/mol
Clé InChI: ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le tropisétrome est un antagoniste des récepteurs de la sérotonine 5-HT3 principalement utilisé comme antiémétique pour traiter les nausées et les vomissements induits par la chimiothérapie et la radiothérapie. Il est également utilisé expérimentalement comme analgésique dans les cas de fibromyalgie . Le tropisétrome a été breveté en 1982 et approuvé pour un usage médical en 1992 . Il est commercialisé sous divers noms commerciaux, dont Navoban .

Activité Biologique

Tropisetron is a selective serotonin 3 (5-HT3) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its biological activity extends beyond this primary use, influencing various physiological and immunological pathways. This article explores the pharmacodynamics, pharmacokinetics, and broader biological implications of this compound, supported by data tables and case studies.

Pharmacodynamics

This compound acts by blocking 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This action prevents the binding of serotonin, which is released from enterochromaffin cells in the gut during chemotherapy, thereby inhibiting the emetic reflex.

Efficacy in Chemotherapy-Induced Nausea and Vomiting

Several clinical trials have demonstrated the effectiveness of this compound in controlling CINV:

  • Acute Phase Control : In a study with 231 patients, acute vomiting was controlled in 52% of those treated with this compound compared to 25% receiving standard therapy (p < 0.001) .
  • Delayed Phase Control : this compound significantly reduced delayed vomiting in patients undergoing high-dose cisplatin treatment, showing complete prevention in 35% to 76% of cases .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant variability based on individual metabolic factors. Key parameters include:

ParameterOral AdministrationIntravenous Administration
Cmax (ng/ml)3.4615.1
Tmax (h)2.6-
Half-life (h)5.75.6
AUC (ng/ml*h)32.920.7
Volume of Distribution (L)-678
Clearance (ml/min)-1800

The mean absolute bioavailability of oral this compound was found to be approximately 60%, influenced by CYP2D6 metabolic activity .

Immunomodulatory Effects

Recent studies have uncovered additional biological activities of this compound, particularly its role in modulating immune responses:

  • Cytokine Regulation : this compound up-regulates TLR2 and TLR4 gene expression while modulating pro-inflammatory cytokines such as TNF-α and IL-1β. It enhances IL-10 secretion, indicating potential anti-inflammatory properties .
  • Case Study on Immune Response : In a controlled trial involving lipopolysaccharide-stimulated peripheral blood mononuclear cells, this compound's administration resulted in significant reductions in pro-inflammatory cytokines while promoting anti-inflammatory responses .

Comparative Efficacy with Other Antiemetics

In comparative studies against other 5-HT3 antagonists like ondansetron and granisetron, this compound demonstrated comparable efficacy but varied in specific patient populations:

  • Efficacy Rates : In the acute phase, this compound achieved no-emesis rates of approximately 58.8%, while granisetron reached up to 73.7% .
  • Combination Therapy : The addition of dexamethasone to this compound therapy improved outcomes significantly, particularly in delayed emesis scenarios .

Propriétés

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044137
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89565-68-4
Record name Tropisetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropisetron
Reactant of Route 2
Reactant of Route 2
Tropisetron
Reactant of Route 3
Reactant of Route 3
Tropisetron
Reactant of Route 4
Reactant of Route 4
Tropisetron
Reactant of Route 5
Tropisetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tropisetron

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.